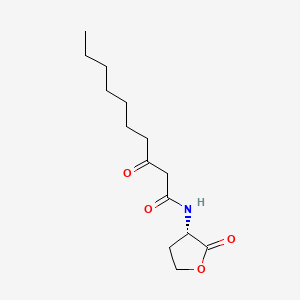

N-(3-oxodecanoyl)-L-homoserine lactone

Description

3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide has been reported in Aliivibrio fischeri and Azospirillum lipoferum with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYGIKEQVUKTKRR-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801283875 | |

| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147795-40-2 | |

| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147795-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Regulator: N-(3-oxodecanoyl)-L-homoserine lactone in Pseudomonas aeruginosa Quorum Sensing

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence and collective behaviors through a sophisticated cell-to-cell communication system known as quorum sensing (QS). At the heart of this regulatory network lies N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), a key autoinducer molecule. This technical guide provides an in-depth exploration of the multifaceted role of 3-oxo-C12-HSL in P. aeruginosa, detailing its synthesis, its interaction with the cognate receptor LasR, and its downstream regulatory effects on gene expression, virulence factor production, and biofilm formation. Furthermore, this document elucidates the intricate interplay between 3-oxo-C12-HSL and the host immune system, offering insights for the development of novel anti-virulence strategies. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research in this critical area.

Introduction: The LasI/LasR System - The Apex of P. aeruginosa Quorum Sensing

Pseudomonas aeruginosa employs a hierarchical quorum-sensing network to coordinate gene expression in a cell-density-dependent manner. This intricate system is comprised of at least three interconnected circuits: las, rhl, and pqs. The las system, considered the master regulator, is positioned at the top of this hierarchy and utilizes this compound (3-oxo-C12-HSL) as its signaling molecule.[1]

The canonical las system is composed of two key proteins: LasI, the synthase responsible for producing 3-oxo-C12-HSL, and LasR, a cytoplasmic receptor and transcriptional regulator.[2] As the bacterial population density increases, so does the concentration of 3-oxo-C12-HSL. Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates LasR.[2] This activated LasR-3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription.[3] A crucial aspect of this system is a positive feedback loop where the LasR-3-oxo-C12-HSL complex upregulates the transcription of lasI, leading to a rapid amplification of the QS signal.[4]

The Role of 3-oxo-C12-HSL in Virulence and Biofilm Formation

The activation of the LasR-3-oxo-C12-HSL signaling cascade triggers the expression of a vast arsenal of virulence factors that are critical for the pathogenesis of P. aeruginosa infections. These include exotoxins, proteases, and enzymes that contribute to tissue damage and immune evasion.[5]

Key virulence factors regulated by 3-oxo-C12-HSL include:

-

Elastase (LasB and LasA): These proteases degrade elastin, a key component of connective tissue, leading to tissue damage. LasB is also involved in the degradation of host immune components.[3]

-

Alkaline Protease: This enzyme contributes to the breakdown of host proteins.

-

Exotoxin A: A potent toxin that inhibits protein synthesis in eukaryotic cells.

-

Pyocyanin: A redox-active pigment that generates reactive oxygen species, causing oxidative stress and damage to host cells.[6]

Beyond individual virulence factors, 3-oxo-C12-HSL plays a pivotal role in the formation of biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. Biofilms provide a protected niche for bacteria, enhancing their resistance to antibiotics and host immune defenses. The las system, through 3-oxo-C12-HSL, influences multiple stages of biofilm development, from initial attachment to maturation and differentiation.[7][8]

Quantitative Data on 3-oxo-C12-HSL Signaling

The following tables summarize key quantitative data related to 3-oxo-C12-HSL in P. aeruginosa quorum sensing.

Table 1: Concentration of 3-oxo-C12-HSL in P. aeruginosa Cultures

| Condition | Concentration Range | Reference |

| Planktonic Cultures | Less than 1 to 22 nM in sputum of CF patients | [9] |

| Surface-grown Cultures | Higher levels than planktonic cells | [10] |

Table 2: Binding Affinity of 3-oxo-C12-HSL to LasR

| Parameter | Value | Method | Reference |

| Kd | 15 pM | Gel-shift DNA binding assay | [3] |

| K0.5 | 3.1 nM | Electrophoretic mobility shift assay (for QscR, a homolog) | [5] |

Table 3: Effective Concentrations of 3-oxo-C12-HSL for Biological Activity

| Biological Activity | Effective Concentration | Cell Type/System | Reference |

| Induction of IL-8 production | 100 µM | 16HBE human bronchial epithelial cells | [11] |

| Induction of apoptosis | 12.5–100 μM | RAW264.7 cells | [12] |

| Inhibition of LPS-induced inflammation | 6.25 µM | RAW264.7 cells | [13] |

| Induction of gene expression in biofilms | 1 µmol L⁻¹ | P. aeruginosa biofilms | [14] |

| Inhibition of S. epidermidis biofilm | 100 µM and 200 µM | Staphylococcus epidermidis | [15][16] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

Caption: Figure 1. The LasI/LasR Quorum Sensing Pathway.

Experimental Workflow: Biofilm Formation Assay

Caption: Figure 2. Workflow for Crystal Violet Biofilm Assay.

Experimental Protocols

Quantification of 3-oxo-C12-HSL using HPLC-MS

This protocol provides a general framework for the quantification of 3-oxo-C12-HSL from bacterial culture supernatants.

Materials:

-

P. aeruginosa culture

-

Ethyl acetate (acidified with 0.1% formic acid)

-

3-oxo-C12-HSL standard (Sigma-Aldrich)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

HPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Grow P. aeruginosa to the desired cell density.

-

Centrifuge the culture to pellet the cells.

-

Collect the supernatant.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of methanol.

-

-

HPLC-MS Analysis:

-

Prepare a standard curve of 3-oxo-C12-HSL in methanol.

-

Inject the reconstituted sample and standards onto the C18 column.

-

Use a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) to elute the compounds.

-

Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of 3-oxo-C12-HSL and its characteristic fragment ions.

-

Quantify the amount of 3-oxo-C12-HSL in the sample by comparing its peak area to the standard curve.[2][17][18]

-

P. aeruginosa Biofilm Formation Assay (Crystal Violet Method)

This protocol describes a common method for quantifying static biofilm formation in a microtiter plate.[19][20]

Materials:

-

P. aeruginosa strain

-

Luria-Bertani (LB) broth or other suitable growth medium

-

96-well flat-bottom microtiter plates

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Plate reader

Procedure:

-

Inoculation and Biofilm Growth:

-

Grow an overnight culture of P. aeruginosa.

-

Dilute the overnight culture 1:100 in fresh medium.

-

Add 100 µL of the diluted culture to each well of a 96-well plate. Include media-only wells as a negative control.

-

Incubate the plate at 37°C for 24-48 hours without agitation.

-

-

Staining:

-

Carefully discard the planktonic culture from the wells.

-

Gently wash the wells twice with sterile water or phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

-

Quantification:

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air dry the plate completely.

-

Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 550 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.[19][20]

-

Measurement of Virulence Factor Production

5.3.1. Elastase Activity Assay

Materials:

-

P. aeruginosa culture supernatant

-

Elastin-Congo Red (ECR)

-

Tris buffer (pH 7.5)

Procedure:

-

Grow P. aeruginosa in an appropriate medium and collect the cell-free supernatant by centrifugation.

-

Add a known volume of the supernatant to a solution of ECR in Tris buffer.

-

Incubate the mixture at 37°C for a defined period (e.g., 4-6 hours).

-

Stop the reaction by adding a precipitating agent (e.g., sodium phosphate).

-

Centrifuge to pellet the unhydrolyzed ECR.

-

Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, which indicates elastase activity.

5.3.2. Pyocyanin Quantification Assay

Materials:

-

P. aeruginosa culture

-

Chloroform

-

0.2 M HCl

Procedure:

-

Grow P. aeruginosa in a suitable medium (e.g., King's A medium).

-

Extract the culture with chloroform.

-

Transfer the chloroform layer (which contains the blue pyocyanin) to a fresh tube.

-

Back-extract the pyocyanin from the chloroform into 0.2 M HCl. The pyocyanin will turn pink in the acidic solution.

-

Measure the absorbance of the pink solution at 520 nm. The concentration of pyocyanin can be calculated using its molar extinction coefficient.[6][21]

Interaction of 3-oxo-C12-HSL with the Host

The influence of 3-oxo-C12-HSL extends beyond bacterial-bacterial communication; it is a potent modulator of the host immune response. This inter-kingdom signaling can have profound effects on the outcome of a P. aeruginosa infection. 3-oxo-C12-HSL can diffuse into mammalian cells and exert a range of effects, including the induction of pro-inflammatory cytokines like IL-8, and in some contexts, the suppression of inflammatory responses.[11][13] At higher concentrations, 3-oxo-C12-HSL has been shown to induce apoptosis in various immune cells, including macrophages and neutrophils, potentially impairing the host's ability to clear the infection.[9][12]

Conclusion and Future Directions

This compound is a linchpin in the regulatory network of P. aeruginosa, controlling a wide array of processes essential for its virulence and survival within a host. The intricate signaling pathways and the quantitative parameters governing its activity provide a wealth of targets for the development of novel anti-infective therapies. Strategies aimed at inhibiting the synthesis of 3-oxo-C12-HSL, blocking its interaction with LasR, or quenching the signal molecule itself hold significant promise as anti-virulence approaches. A deeper understanding of the complex interplay between 3-oxo-C12-HSL and the host immune system will be crucial for designing effective interventions that can disarm this formidable pathogen without exerting selective pressure for antibiotic resistance. Continued research into the precise molecular mechanisms of 3-oxo-C12-HSL signaling will undoubtedly pave the way for innovative therapeutic strategies to combat P. aeruginosa infections.

References

- 1. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Unveiling the modulation of Pseudomonas aeruginosa virulence and biofilm formation by selective histone deacetylase 6 inhibitors [frontiersin.org]

- 7. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis [frontiersin.org]

- 10. espace.inrs.ca [espace.inrs.ca]

- 11. researchgate.net [researchgate.net]

- 12. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

The Molecular Lever of Bacterial Command: A Technical Guide to N-(3-oxododecanoyl)-L-homoserine Lactone in Quorum Sensing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the mechanism of action of N-acyl homoserine lactones (AHLs), focusing on the well-characterized N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and its cognate receptor, LasR, in Pseudomonas aeruginosa. This system serves as a paradigm for understanding bacterial communication, or quorum sensing (QS), a process that governs the expression of virulence factors and biofilm formation in many pathogenic bacteria. This guide offers quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and therapeutic development.

While the query specified N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), the vast majority of detailed mechanistic research has been conducted on the closely related 3-oxo-C12-HSL in P. aeruginosa. The principles and methodologies described herein are largely applicable to the study of other long-chain 3-oxo-AHL signaling molecules.

The Core Signaling Pathway: The LasI/LasR Circuit

In P. aeruginosa, the Las quorum sensing system is a central regulator of virulence.[1] It consists of two key proteins: LasI, the synthase that produces the 3-oxo-C12-HSL signal molecule, and LasR, an intracellular transcriptional regulator that acts as the signal receptor.[2][3][4]

The mechanism proceeds as follows:

-

Synthesis: The LasI enzyme synthesizes 3-oxo-C12-HSL from acyl-carrier protein precursors.

-

Accumulation: As the bacterial population density increases, 3-oxo-C12-HSL accumulates in the environment, diffusing freely across the bacterial cell membrane.

-

Receptor Binding: Once a threshold concentration is reached, 3-oxo-C12-HSL binds to the N-terminal ligand-binding domain of the cytoplasmic LasR protein.[5][6]

-

Activation and Dimerization: Ligand binding induces a conformational change in LasR, causing it to dimerize. This activated complex is now capable of binding to specific DNA sequences.

-

DNA Binding: The LasR-AHL dimer binds to conserved palindromic DNA elements known as las boxes located in the promoter regions of target genes.

-

Transcriptional Regulation: This binding event recruits RNA polymerase, activating the transcription of hundreds of genes, including those for virulence factors like elastase (lasB), alkaline protease, and exotoxin A.[4] Crucially, the complex also upregulates the lasI gene, creating a positive feedback loop that rapidly amplifies the QS signal.[3][7]

Quantitative Data Presentation

Understanding the specific affinities and concentrations involved in the LasR-AHL interaction is critical for designing inhibitors and for quantitative modeling of the system.

| Parameter | Analyte | Value | Method | Reference |

| Binding Affinity (Kd) | LasR protein & 3-oxo-C12-HSL | ~1 µM | Isothermal Titration Calorimetry (ITC) | [2][8] |

| DNA Binding Affinity (Kd) | LasR-AHL & lasB operator 2 (OP2) | 8.9 pM | Electrophoretic Mobility Shift Assay (EMSA) | [7] |

| DNA Binding Affinity (Kd) | LasR-AHL & lasB operator 1 (OP1) | 160 pM | Electrophoretic Mobility Shift Assay (EMSA) | [7] |

| Effective Concentration | 3-oxo-C12-HSL in cell culture | 6.25 - 100 µM | Cell Viability & UPR Assays | [9] |

| Physiological Concentration | 3-oxo-C12-HSL in CF patient sputum | <1 to 22 nM | Bioassays | [10] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of 3-oxo-C12-HSL and LasR.

Isothermal Titration Calorimetry (ITC) for Ligand-Receptor Binding

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Objective: To quantify the binding affinity of 3-oxo-C12-HSL to purified LasR protein.

Methodology:

-

Protein Purification:

-

Express the lasR gene in an E. coli strain that does not produce endogenous AHLs.

-

Purify the LasR protein using affinity chromatography (e.g., His-tag or GST-tag purification).[4]

-

Perform dialysis to transfer the purified protein into the desired ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Determine the final protein concentration accurately using a spectrophotometer.

-

-

Ligand Preparation:

-

Dissolve synthetic 3-oxo-C12-HSL in the exact same dialysis buffer used for the protein to avoid heat of dilution artifacts. A stock solution is typically made in DMSO and then diluted into the final buffer.

-

-

ITC Experiment Setup:

-

Sample Cell: Fill the ITC sample cell (typically ~1.4 mL) with the purified LasR protein solution at a concentration of approximately 10-20 µM.

-

Syringe: Load the injection syringe (~250 µL) with the 3-oxo-C12-HSL solution at a concentration 10-15 times that of the protein (e.g., 150-300 µM).

-

Parameters: Set the experimental temperature (e.g., 25°C), stirring speed (e.g., 300 rpm), and injection parameters (e.g., one initial 1 µL injection followed by 25-30 injections of 10 µL each, spaced 180 seconds apart).

-

-

Data Analysis:

-

The raw data (power vs. time) is integrated to yield a plot of heat change per injection versus the molar ratio of ligand to protein.

-

Fit this binding isotherm to a suitable model (e.g., one-site binding model) to calculate the Kd, n, and ΔH.

-

Electrophoretic Mobility Shift Assay (EMSA) for Protein-DNA Interaction

EMSA (or gel shift assay) is used to detect the binding of a protein to a specific DNA sequence. The migration of a DNA fragment through a non-denaturing gel is retarded, or "shifted," when it is bound by a protein.

Objective: To demonstrate the specific binding of the activated LasR-AHL complex to the promoter region of a target gene like lasB.

Methodology:

-

Probe Preparation:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following in order:

-

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).[13]

-

Purified LasR protein (titrate concentrations, e.g., 0-200 pM).

-

3-oxo-C12-HSL (a concentration sufficient to saturate LasR, e.g., 5 µM).

-

Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Labeled DNA probe (a low, fixed concentration, e.g., 10-20 fmol).

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to occur.[13]

-

-

Electrophoresis:

-

Prepare a native polyacrylamide gel (e.g., 5-6% TBE gel).[12][13]

-

Load the binding reactions into the wells alongside a "free probe" lane (containing only the labeled probe).

-

Run the gel at a constant voltage (e.g., 100-120 V) in a cold room or with a cooling system to prevent heat denaturation of the protein-DNA complex.[13]

-

-

Detection:

-

If using a biotinylated probe, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[13]

-

If using a fluorescent probe, image the gel directly using an appropriate imager (e.g., LI-COR Odyssey).[12]

-

If using a radioactive probe, expose the gel to a phosphor screen or X-ray film.

-

A "shifted" band will appear in lanes with protein, representing the protein-DNA complex, which migrates slower than the free probe.

-

Reporter Gene Assay for In Vivo Gene Activation

Reporter assays measure the transcriptional activity of a promoter of interest by fusing it to a gene that produces an easily quantifiable signal (e.g., luciferase or β-galactosidase).

Objective: To quantify the dose-dependent activation of a LasR-controlled promoter by 3-oxo-C12-HSL.

Methodology:

-

Construct Preparation:

-

Clone the promoter region of a LasR target gene (e.g., lasB) upstream of a promoterless reporter gene (e.g., the luxCDABE operon for bioluminescence) in a suitable plasmid vector.

-

Co-transform this reporter plasmid along with a second plasmid constitutively expressing lasR into a bacterial host that does not produce its own AHLs (e.g., E. coli DH5α).

-

-

Assay Procedure:

-

Inoculate an overnight culture of the reporter strain.

-

Dilute the culture into fresh liquid medium in a 96-well microplate.

-

Add 3-oxo-C12-HSL to the wells in a serial dilution to achieve a range of final concentrations (e.g., 0 to 10 µM). Include a solvent control (e.g., DMSO).

-

Incubate the plate with shaking at 37°C for a set period (e.g., 4-6 hours) to allow for cell growth and reporter gene expression.

-

-

Signal Measurement:

-

Measure the optical density (OD600) of each well to normalize for cell number.

-

Measure the reporter signal. For a luciferase reporter, this is done by reading the luminescence in a plate reader.[14] No cell lysis is required.

-

For a β-galactosidase (lacZ) reporter, cells must be lysed and a substrate (e.g., ONPG) added before reading absorbance.

-

-

Data Analysis:

-

Normalize the reporter signal (e.g., luminescence) by the cell density (OD600).

-

Plot the normalized reporter activity against the concentration of 3-oxo-C12-HSL.

-

Fit the data to a dose-response curve to determine parameters like the EC50 (the concentration of AHL that produces 50% of the maximal response).

-

References

- 1. researchgate.net [researchgate.net]

- 2. Purification and characterization of Pseudomonas aeruginosa LasR expressed in acyl-homoserine lactone free Escherichia coli cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Purification and characterization of LasR as a DNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of N-3-oxododecanoyl homoserine lactone... | F1000Research [f1000research.com]

- 7. Promoter specificity in Pseudomonas aeruginosa quorum sensing revealed by DNA binding of purified LasR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. licorbio.com [licorbio.com]

- 13. thesciencenotes.com [thesciencenotes.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

N-(3-oxodecanoyl)-L-homoserine lactone: A Technical Guide to its Role as an Autoinducer in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in the intricate communication system of many Gram-negative bacteria known as quorum sensing (QS). As a member of the N-acyl-homoserine lactone (AHL) class of autoinducers, 3-oxo-C10-HSL plays a pivotal role in regulating gene expression in response to cell population density. This allows bacterial communities to synchronize their behavior, leading to coordinated activities such as biofilm formation, virulence factor production, and motility. Understanding the mechanisms of 3-oxo-C10-HSL signaling is crucial for the development of novel therapeutic strategies aimed at disrupting bacterial communication and pathogenicity. This technical guide provides an in-depth overview of 3-oxo-C10-HSL, its signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.

The 3-oxo-C10-HSL Signaling Pathway

The canonical signaling pathway for 3-oxo-C10-HSL involves a LuxI/LuxR-type system. A well-studied example is the VanI/VanR system in the fish pathogen Vibrio anguillarum.

-

Synthesis: The LuxI-family synthase, VanI, synthesizes 3-oxo-C10-HSL from S-adenosylmethionine (SAM) and 3-oxodecanoyl-acyl carrier protein (ACP), a product of fatty acid biosynthesis.

-

Accumulation: At low cell densities, the concentration of 3-oxo-C10-HSL is negligible. As the bacterial population increases, the concentration of the autoinducer rises and it diffuses across the cell membrane into the extracellular environment and neighboring cells.

-

Receptor Binding and Activation: Once a threshold concentration is reached, 3-oxo-C10-HSL binds to its cognate cytoplasmic receptor, the LuxR-family transcriptional regulator VanR.

-

Dimerization and DNA Binding: This binding event induces a conformational change in VanR, promoting its dimerization. The 3-oxo-C10-HSL/VanR dimer complex is now active and capable of binding to specific DNA sequences known as lux boxes, located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the complex to DNA activates the transcription of target genes, including those responsible for virulence, biofilm formation, and a positive feedback loop that upregulates the synthesis of VanI.

Quantitative Data

The following tables summarize key quantitative data related to the activity of 3-oxo-C10-HSL and its interaction with regulatory proteins.

| Parameter | Value | Organism | Notes |

| Binding Affinity (Kd) | 1.8 µM (for 3-oxo-C6-HSL) | Erwinia carotovora (CarR) | While not for 3-oxo-C10-HSL specifically, this value for a related AHL provides an order of magnitude for LuxR-type receptor binding.[1] |

| Not explicitly determined for 3-oxo-C10-HSL and VanR. | Vibrio anguillarum | Further research is needed to determine the precise binding affinity in this system. |

| Parameter | Concentration | Organism | Effect |

| Effective Concentration (EC50) | 10-20 µM | Vibrio alginolyticus | Induction and enhancement of biofilm formation.[2] |

| 25 µM | Murine Macrophages (RAW264.7) | Inhibition of LPS-induced inflammatory responses.[3] | |

| Typical Culture Concentration | Dominant AHL | Vibrio anguillarum | 3-oxo-C10-HSL is one of the major AHLs produced by this species.[4][5][6] |

Experimental Protocols

Extraction of 3-oxo-C10-HSL from Bacterial Culture

This protocol describes a standard method for the extraction of AHLs from bacterial culture supernatants using liquid-liquid extraction.

Materials:

-

Bacterial culture grown to the desired cell density (e.g., stationary phase)

-

Ethyl acetate (HPLC grade), acidified with 0.5% (v/v) glacial acetic acid

-

500 mL separatory funnel

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Acetonitrile (HPLC grade)

-

Conical tubes

Procedure:

-

Culture Preparation: Grow the bacterial strain of interest in an appropriate liquid medium (e.g., 250 mL) until it reaches the stationary phase, where AHL production is often maximal.

-

Cell Removal: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Liquid-Liquid Extraction: a. Transfer the supernatant to a 500 mL separatory funnel. b. Add an equal volume of acidified ethyl acetate. c. Stopper the funnel and invert it several times to mix, periodically venting to release pressure. d. Allow the layers to separate. The top layer is the organic phase containing the AHLs. e. Drain the lower aqueous layer and collect the upper organic layer. f. Repeat the extraction of the aqueous layer with a fresh volume of acidified ethyl acetate to maximize recovery.

-

Drying and Evaporation: a. Pool the organic extracts. b. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to remove any residual water. c. Filter the dried extract to remove the drying agent. d. Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40-45°C.

-

Resuspension and Storage: a. Resuspend the dried extract in a small, precise volume of acetonitrile (e.g., 250 µL). b. Transfer the resuspended extract to a clean vial and store at -20°C until analysis.

Quantification of 3-oxo-C10-HSL by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of 3-oxo-C10-HSL using liquid chromatography-tandem mass spectrometry.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

C18 reversed-phase HPLC column (e.g., 150 x 2.1 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

3-oxo-C10-HSL analytical standard.

-

Extracted samples.

Procedure:

-

Standard Curve Preparation: a. Prepare a stock solution of 3-oxo-C10-HSL in acetonitrile at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range in the samples (e.g., 1 ng/mL to 1000 ng/mL).

-

LC Method: a. Set the column temperature (e.g., 40°C). b. Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B). c. Inject a fixed volume of the standard or sample (e.g., 10 µL). d. Elute the analytes using a gradient program. An example gradient is as follows:

- 0-2 min: 5% B

- 2-15 min: linear gradient to 95% B

- 15-20 min: hold at 95% B

- 20-21 min: return to 5% B

- 21-25 min: re-equilibrate at 5% B

-

MS/MS Method: a. Operate the ESI source in positive ion mode. b. Set the instrument to perform Multiple Reaction Monitoring (MRM). c. The precursor ion for 3-oxo-C10-HSL is its [M+H]⁺ adduct, which has a mass-to-charge ratio (m/z) of 270.2. d. The characteristic product ion resulting from the fragmentation of the precursor is the lactone ring moiety, which has an m/z of 102.1. e. Monitor the transition 270.2 → 102.1. Additional transitions can be monitored for confirmation.

-

Data Analysis: a. Integrate the peak area for the 270.2 → 102.1 transition for each standard and sample. b. Construct a standard curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of 3-oxo-C10-HSL in the samples by interpolating their peak areas on the standard curve.

Therapeutic Targeting: Quorum Quenching

The central role of 3-oxo-C10-HSL in controlling virulence makes its signaling pathway an attractive target for the development of anti-pathogenic therapies, a strategy known as quorum quenching (QQ). The goal of QQ is to disrupt bacterial communication, thereby attenuating virulence without exerting selective pressure for antibiotic resistance. There are three primary strategies for quenching 3-oxo-C10-HSL signaling:

-

Inhibition of Synthesis: This approach involves the use of small molecules that act as competitive or non-competitive inhibitors of the LuxI-family synthase, preventing the production of 3-oxo-C10-HSL.

-

Signal Degradation: This strategy employs enzymes that degrade the 3-oxo-C10-HSL molecule. AHL lactonases hydrolyze the lactone ring, while AHL acylases cleave the acyl side chain from the homoserine lactone moiety.

-

Receptor Antagonism: This involves the development of molecules that are structurally similar to 3-oxo-C10-HSL and can bind to the LuxR-type receptor. However, these antagonists do not activate the receptor and instead competitively inhibit the binding of the native autoinducer.

Conclusion

This compound is a fundamentally important autoinducer in the quorum sensing networks of a variety of Gram-negative bacteria. Its role in orchestrating virulence and biofilm formation has made it a focal point for research into novel anti-infective strategies. By providing a comprehensive overview of its signaling pathway, quantitative parameters, and detailed experimental methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to further investigate and exploit this critical bacterial communication system. The continued exploration of 3-oxo-C10-HSL and its regulatory circuits holds significant promise for the development of innovative therapies that can effectively disarm bacterial pathogens.

References

- 1. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling of acylated homoserine lactones of Vibrio anguillarum in vitro and in vivo: Influence of growth conditions and serotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Deep Dive into the Biosynthesis of N-(3-oxodecanoyl)-L-homoserine lactone in Pseudomonas aeruginosa

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-(3-oxodecanoyl)-L-homoserine lactone (3O-C12-HSL) is a primary quorum-sensing signal molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating virulence factor production and biofilm formation, making its biosynthesis a critical target for novel antimicrobial strategies. This technical guide provides an in-depth exploration of the biosynthesis of 3O-C12-HSL, focusing on the enzymatic activity of LasI synthase, the substrates involved, and the regulatory networks that govern its production. Detailed experimental protocols and quantitative data are presented to aid researchers in studying this crucial pathway and developing targeted inhibitors.

Introduction

Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a wide array of opportunistic infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] Its pathogenicity is intricately linked to a sophisticated cell-to-cell communication system known as quorum sensing (QS).[3] The las QS system, a central regulator of virulence, is orchestrated by the LasI synthase and its cognate transcriptional regulator, LasR.[1][4] LasI is responsible for the synthesis of the autoinducer molecule this compound (3O-C12-HSL).[1][4] As the concentration of 3O-C12-HSL reaches a threshold, it binds to and activates LasR, which in turn modulates the expression of a large regulon of virulence genes.[3][5] This guide delves into the core of this system: the biosynthesis of 3O-C12-HSL by the LasI enzyme.

The LasI-Catalyzed Biosynthesis Pathway

The synthesis of 3O-C12-HSL is a two-substrate enzymatic reaction catalyzed by the LasI synthase, a member of the LuxI-family of acyl-homoserine lactone (AHL) synthases.[3] The two essential substrates for this reaction are S-adenosyl-L-methionine (SAM) and the acyl-chain donor, 3-oxodecanoyl-acyl carrier protein (3-oxodecanoyl-ACP).

The reaction proceeds through a two-step mechanism:

-

Acylation: The α-amino group of SAM performs a nucleophilic attack on the carbonyl carbon of the thioester bond in 3-oxodecanoyl-ACP. This results in the formation of an amide bond and the release of holo-ACP.

-

Lactonization: The carboxylate group of the methionine moiety of the acylated SAM intermediate then performs an intramolecular nucleophilic attack on the γ-carbon of the methionine backbone. This results in the formation of the homoserine lactone ring and the release of 5'-methylthioadenosine (MTA) and a proton.

The overall reaction can be summarized as follows:

3-oxodecanoyl-ACP + S-adenosyl-L-methionine -> this compound + Holo-ACP + 5'-methylthioadenosine + H+

Figure 1: Biosynthesis of 3O-C12-HSL by LasI.

Quantitative Analysis of LasI Activity

Understanding the kinetic parameters of LasI is crucial for the development of effective inhibitors. While specific kinetic data for P. aeruginosa LasI is not extensively reported in the literature, the following table summarizes typical parameters that would be determined in enzymatic assays.

| Parameter | Description | Typical Value Range (for AHL synthases) |

| Km (SAM) | Michaelis constant for S-adenosyl-L-methionine. Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. | 10 - 100 µM |

| Km (3-oxodecanoyl-ACP) | Michaelis constant for 3-oxodecanoyl-acyl carrier protein. | 5 - 50 µM |

| Vmax | Maximum initial velocity of the reaction when the enzyme is saturated with both substrates. | Varies depending on enzyme concentration and assay conditions. |

| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | 0.1 - 10 s-1 |

| kcat/Km | Catalytic efficiency of the enzyme. A higher value indicates a more efficient enzyme. | 103 - 105 M-1s-1 |

| Ki | Inhibition constant. The concentration of an inhibitor required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor.[6][7] | Varies widely depending on the inhibitor. |

Detailed Experimental Protocols

Expression and Purification of Recombinant His-tagged LasI

This protocol describes the expression of N-terminally His-tagged LasI in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells

-

pET expression vector containing the lasI gene with an N-terminal His6-tag

-

Luria-Bertani (LB) broth and agar plates containing appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

-

Ni-NTA agarose resin

-

Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

Procedure:

-

Transformation and Expression: a. Transform the pET-lasI plasmid into competent E. coli BL21(DE3) cells. b. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C. c. Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking. d. Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8. e. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C with shaking.

-

Cell Lysis: a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. c. Incubate on ice for 30 minutes. d. Sonicate the cell suspension on ice using short bursts until the lysate is no longer viscous. e. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

IMAC Purification: a. Add the cleared lysate to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin.[8] b. Allow the lysate to bind to the resin by gravity flow or with gentle rocking for 1 hour at 4°C. c. Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.[8] d. Elute the His-tagged LasI protein with 5 column volumes of Elution Buffer, collecting 1 mL fractions.

-

Dialysis and Storage: a. Analyze the eluted fractions by SDS-PAGE to identify those containing pure LasI. b. Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole. c. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. d. Aliquot the purified protein and store at -80°C.

Figure 2: Workflow for recombinant LasI purification.

HPLC-Based Assay for LasI Activity

This protocol describes a method to quantify the production of 3O-C12-HSL from a LasI enzymatic reaction using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified LasI enzyme

-

S-adenosyl-L-methionine (SAM)

-

3-oxodecanoyl-ACP (or a suitable analog like 3-oxodecanoyl-CoA)

-

Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2

-

Quenching Solution: 10% Acetic Acid in Ethyl Acetate

-

3O-C12-HSL standard

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Enzymatic Reaction: a. Prepare a reaction mixture containing Reaction Buffer, 100 µM SAM, and 50 µM 3-oxodecanoyl-ACP. b. Pre-incubate the mixture at 30°C for 5 minutes. c. Initiate the reaction by adding purified LasI to a final concentration of 1-5 µM. d. Incubate the reaction at 30°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

-

Extraction of 3O-C12-HSL: a. At each time point, stop the reaction by adding an equal volume of Quenching Solution. b. Vortex vigorously for 1 minute to extract the 3O-C12-HSL into the ethyl acetate layer. c. Centrifuge at 10,000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

HPLC Analysis: a. Reconstitute the dried extract in a known volume of mobile phase (e.g., 100 µL of 50% acetonitrile in water). b. Inject a sample onto a C18 reverse-phase column. c. Elute with a gradient of acetonitrile in water (e.g., 30-90% acetonitrile over 20 minutes) at a flow rate of 1 mL/min. d. Monitor the absorbance at 210 nm. e. Quantify the amount of 3O-C12-HSL produced by comparing the peak area to a standard curve generated with known concentrations of synthetic 3O-C12-HSL.[9]

Figure 3: HPLC-based LasI activity assay workflow.

Conclusion

The biosynthesis of 3O-C12-HSL by LasI is a cornerstone of quorum sensing in P. aeruginosa and a prime target for the development of anti-virulence therapies. This guide has provided a comprehensive overview of the biosynthetic pathway, key enzymatic parameters, and detailed protocols for the expression, purification, and functional analysis of LasI. By leveraging this information, researchers can further elucidate the intricacies of this pathway and accelerate the discovery of novel inhibitors to combat P. aeruginosa infections.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of Pseudomonas aeruginosa las and rhl quorum-sensing systems in control of elastase and rhamnolipid biosynthesis genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. Untitled Document [ucl.ac.uk]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. neb.com [neb.com]

- 9. researchgate.net [researchgate.net]

The Architect of Biofilms: A Technical Guide to N-(3-oxodecanoyl)-L-homoserine lactone's Role in Bacterial Community Development

For Immediate Release

This technical guide provides an in-depth exploration of the function of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in the formation and development of bacterial biofilms. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes the underlying molecular and procedural workflows.

Introduction: Quorum Sensing and the Rise of Biofilms

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both living and non-living surfaces. These complex structures provide bacteria with enhanced protection against environmental stresses, including host immune responses and antimicrobial agents. The formation of biofilms is a sophisticated process, meticulously orchestrated by a cell-to-cell communication system known as quorum sensing (QS).

Quorum sensing allows bacteria to monitor their population density and collectively alter gene expression. A key class of signaling molecules in Gram-negative bacteria is the N-acyl-homoserine lactones (AHLs). Among these, this compound (3-oxo-C10-HSL) has been identified as a significant regulator of biofilm formation in various bacterial species. This guide focuses on the multifaceted role of 3-oxo-C10-HSL in initiating and maturing these resilient bacterial communities.

The Signaling Pathway of 3-oxo-C10-HSL in Biofilm Regulation

The canonical signaling pathway for AHLs like 3-oxo-C10-HSL involves a LuxI-type synthase and a LuxR-type transcriptional regulator. At low cell densities, the basal level of 3-oxo-C10-HSL is minimal. As the bacterial population grows, the concentration of 3-oxo-C10-HSL, synthesized by a LuxI homolog, increases. Once a threshold concentration is reached, 3-oxo-C10-HSL diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor. This activated complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their expression. This regulation typically includes the upregulation of genes responsible for the synthesis of EPS components, adhesins, and other factors crucial for biofilm maturation.

Quantitative Effects of 3-oxo-C10-HSL on Biofilm Formation

The influence of 3-oxo-C10-HSL on biofilm formation is concentration-dependent. Studies have shown that moderate concentrations can significantly enhance biofilm formation, while very high concentrations may have an inhibitory effect. The following tables summarize quantitative data from a study on Vibrio alginolyticus, demonstrating the impact of exogenous 3-oxo-C10-HSL on various biofilm parameters at different temperatures.[1]

Table 1: Effect of 3-oxo-C10-HSL on Biofilm Formation of Vibrio alginolyticus Strain N°24 at 16°C [1]

| 3-oxo-C10-HSL (µmol/L) | Biofilm Biomass (mg/cm³) | Average Thickness (µm) | Max Thickness (µm) | Roughness Coefficient |

| 0 (Control) | 0.550 ± 0.072 | 5.106 ± 1.103 | 10.000 ± 4.243 | 0.910 ± 0.090 |

| 10 | 1.120 ± 0.122 | 10.120 ± 1.980 | 25.000 ± 5.000 | 0.810 ± 0.081 |

Table 2: Effect of 3-oxo-C10-HSL on Biofilm Formation of Vibrio alginolyticus Strain N°40 at 16°C [1]

| 3-oxo-C10-HSL (µmol/L) | Biofilm Biomass (mg/cm³) | Average Thickness (µm) | Max Thickness (µm) | Roughness Coefficient |

| 0 (Control) | 1.980 ± 0.114 | 12.140 ± 2.101 | 30.000 ± 5.210 | 0.710 ± 0.074 |

| 40 | 1.010 ± 0.098 | 8.980 ± 1.540 | 20.000 ± 4.870 | 0.920 ± 0.095 |

| 100 | 0.890 ± 0.081 | 7.540 ± 1.230 | 18.000 ± 4.120 | 0.950 ± 0.099 |

Table 3: Effect of 3-oxo-C10-HSL on Biofilm Formation of Vibrio alginolyticus Strain N°24 at 28°C [1]

| 3-oxo-C10-HSL (µmol/L) | Biofilm Biomass (mg/cm³) | Average Thickness (µm) | Max Thickness (µm) | Roughness Coefficient |

| 0 (Control) | 0.890 ± 0.087 | 8.120 ± 1.540 | 18.000 ± 4.120 | 0.880 ± 0.089 |

| 10 | 1.540 ± 0.132 | 12.540 ± 2.110 | 32.000 ± 5.870 | 0.780 ± 0.079 |

| 20 | 1.870 ± 0.154 | 15.430 ± 2.540 | 38.000 ± 6.120 | 0.750 ± 0.076 |

Table 4: Effect of 3-oxo-C10-HSL on Biofilm Formation of Vibrio alginolyticus Strain N°40 at 28°C [1]

| 3-oxo-C10-HSL (µmol/L) | Biofilm Biomass (mg/cm³) | Average Thickness (µm) | Max Thickness (µm) | Roughness Coefficient |

| 0 (Control) | 2.540 ± 0.211 | 18.980 ± 2.870 | 45.000 ± 6.980 | 0.680 ± 0.071 |

| 40 | 1.870 ± 0.165 | 14.320 ± 2.140 | 35.000 ± 5.990 | 0.810 ± 0.083 |

| 100 | 1.540 ± 0.143 | 11.870 ± 1.980 | 30.000 ± 5.430 | 0.850 ± 0.088 |

Experimental Protocols for Studying 3-oxo-C10-HSL and Biofilm Formation

Quantification of Biofilm Formation using Crystal Violet Assay

This widely used method provides a quantitative measure of biofilm biomass.

Materials:

-

96-well polystyrene microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

3-oxo-C10-HSL stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Protocol:

-

Inoculum Preparation: Grow a bacterial culture overnight in the appropriate liquid medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

-

Treatment Application: Dispense 200 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate. Add different concentrations of 3-oxo-C10-HSL to the designated wells. Include a solvent control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate at the desired temperature for a specified period (e.g., 24-48 hours) without agitation to allow for biofilm formation.

-

Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Final Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 590 nm using a microplate reader.

Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of the embedded cells.

Materials:

-

Glass-bottom dishes or chamber slides

-

Bacterial culture and growth medium

-

3-oxo-C10-HSL stock solution

-

Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)

-

PBS

-

Fixative (e.g., 4% paraformaldehyde) (optional)

-

Confocal laser scanning microscope

Protocol:

-

Biofilm Growth: Grow biofilms in glass-bottom dishes or chamber slides by inoculating with a standardized bacterial culture and adding the desired concentrations of 3-oxo-C10-HSL. Incubate under appropriate conditions.

-

Washing: Gently remove the planktonic culture and wash the biofilm twice with PBS.

-

Staining: Add a solution of fluorescent stains (e.g., a mixture of SYTO 9 and propidium iodide) to the biofilm and incubate in the dark for 15-30 minutes at room temperature.

-

Final Washing: Gently wash the biofilm with PBS to remove excess stain.

-

Imaging: Immediately visualize the stained biofilm using a confocal laser scanning microscope. Acquire a series of optical sections (z-stacks) through the depth of the biofilm.

-

Image Analysis: Reconstruct the z-stack images to create a three-dimensional representation of the biofilm. Analyze the images to determine parameters such as biofilm thickness, biomass, and the spatial distribution of live and dead cells.

Conclusion and Future Directions

This compound is a pivotal signaling molecule in the regulation of biofilm formation in a variety of Gram-negative bacteria. Its concentration-dependent influence on biofilm biomass and architecture underscores the fine-tuned nature of quorum sensing systems. The experimental protocols detailed in this guide provide robust methods for quantifying and visualizing these effects, offering valuable tools for researchers in microbiology and drug development.

Future research should aim to further elucidate the specific downstream genetic targets of the 3-oxo-C10-HSL-LuxR complex in a wider range of bacterial species. A deeper understanding of these regulatory networks will be critical for the development of novel anti-biofilm strategies that disrupt quorum sensing, thereby offering a promising avenue to combat chronic and persistent bacterial infections.

References

The intricate dance of N-(3-oxodecanoyl)-L-homoserine lactone and the transcriptional regulator LasR: A technical guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between the quorum-sensing signal molecule N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) and the master transcriptional regulator LasR of Pseudomonas aeruginosa. Understanding this interaction is paramount for the development of novel anti-virulence strategies targeting bacterial communication. This document provides a comprehensive overview of the signaling pathway, quantitative binding data, detailed experimental protocols for studying this interaction, and visualizations to elucidate the underlying mechanisms.

The LasR Quorum Sensing Circuit: A Symphony of Molecular Communication

Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a sophisticated cell-to-cell communication system known as quorum sensing (QS) to coordinate the expression of virulence factors and biofilm formation. The Las system, a key component of this network, is orchestrated by the transcriptional regulator LasR and its cognate autoinducer, primarily N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). However, LasR can also be activated by other acyl-homoserine lactones (AHLs), including this compound (3-oxo-C10-HSL), albeit with different efficiencies.

The fundamental mechanism involves the synthesis of AHLs by the LasI synthase. As the bacterial population density increases, the extracellular concentration of AHLs rises. Upon reaching a threshold concentration, these molecules diffuse into the cytoplasm and bind to the ligand-binding domain (LBD) of LasR. This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences known as las boxes in the promoter regions of target genes. This binding initiates the transcription of a battery of virulence genes, including those encoding for proteases, exotoxins, and biofilm matrix components. Furthermore, the LasR-AHL complex positively regulates the transcription of the lasI gene, creating a positive feedback loop that amplifies the QS signal.

Quantitative Analysis of the LasR and 3-oxo-C10-HSL Interaction

The binding affinity and activation potential of different AHLs for LasR vary. The following tables summarize key quantitative data for the interaction of this compound with LasR, primarily derived from in vitro reporter assays and thermal shift assays.

Table 1: LasR Activation by 3-oxo-C10-HSL in a Reporter Gene Assay

| Ligand | EC50 (nM) |

| This compound (3-oxo-C10-HSL) | ~10 |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | ~3 |

EC50 (Half-maximal effective concentration) values were determined using an E. coli-based reporter strain expressing LasR and a LasR-dependent promoter fused to a reporter gene (e.g., lux or gfp). Data presented is an approximation based on published findings[1].

Table 2: Thermal Stability of the LasR Ligand-Binding Domain (LBD) in Complex with 3-oxo-C10-HSL

| Ligand | Melting Temperature (Tm) of LasR LBD (°C) |

| This compound (3-oxo-C10-HSL) | 42.3 |

| N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 49.1 |

The melting temperature (Tm) is a measure of the thermal stability of the protein. A higher Tm indicates a more stable protein-ligand complex. Data was obtained through thermal shift assays[1].

Experimental Protocols for Studying the LasR-Ligand Interaction

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and LasR.

Purification of His-tagged LasR Protein

Objective: To obtain pure, soluble LasR protein for use in in vitro binding and activity assays.

Principle: A recombinant LasR protein with a polyhistidine tag (His-tag) is overexpressed in E. coli. The His-tag allows for efficient purification using immobilized metal affinity chromatography (IMAC).

Protocol:

-

Expression:

-

Transform E. coli BL21(DE3) cells with an expression vector containing the His-tagged LasR gene.

-

Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-18 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

-

Lysis:

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Incubate on ice for 30 minutes.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

-

IMAC Purification:

-

Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged LasR protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Collect the elution fractions.

-

-

Dialysis and Storage:

-

Pool the fractions containing the purified LasR protein.

-

Dialyze the protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Aliquot the purified protein and store at -80°C.

-

Thermal Shift Assay (TSA)

Objective: To assess the thermal stability of LasR in the presence of 3-oxo-C10-HSL.

Principle: TSA, also known as differential scanning fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, the dye binds and its fluorescence increases, allowing for the determination of the Tm. Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.

Protocol:

-

Reaction Setup:

-

Prepare a master mix containing the purified LasR protein (final concentration 2-5 µM) and a fluorescent dye (e.g., SYPRO Orange at a 5x final concentration) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

-

Dispense the master mix into the wells of a 96-well PCR plate.

-

Add 3-oxo-C10-HSL or other test ligands to the wells at various concentrations. Include a no-ligand control (DMSO vehicle).

-

-

Data Acquisition:

-

Seal the PCR plate and place it in a real-time PCR instrument.

-

Set the instrument to perform a melt curve analysis. A typical program involves a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute, with fluorescence readings taken at each temperature increment.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature.

-

The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint of the transition. This can be determined by fitting the data to a Boltzmann equation or by calculating the derivative of the melt curve.

-

Compare the Tm of LasR in the presence of 3-oxo-C10-HSL to the no-ligand control. An increase in Tm indicates ligand binding and stabilization.

-

LasR-based Reporter Gene Assay

Objective: To quantify the ability of 3-oxo-C10-HSL to activate LasR-dependent gene expression.

Principle: A reporter strain, typically E. coli, is engineered to express LasR and contain a reporter plasmid where a LasR-dependent promoter (e.g., the lasI promoter) drives the expression of a reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence). The amount of light or fluorescence produced is directly proportional to the level of LasR activation by the added ligand.

Protocol:

-

Strain Preparation:

-

Grow the E. coli reporter strain overnight in LB medium with appropriate antibiotics at 37°C.

-

The following day, dilute the overnight culture into fresh medium and grow to early to mid-exponential phase (OD600 ≈ 0.2-0.4).

-

-

Assay Setup:

-

In a 96-well microplate, add different concentrations of 3-oxo-C10-HSL. Include a positive control (e.g., 3-oxo-C12-HSL) and a negative control (vehicle, e.g., DMSO).

-

Add the prepared reporter strain culture to each well.

-

-

Incubation and Measurement:

-

Incubate the microplate at 37°C with shaking for a defined period (e.g., 4-6 hours).

-

Measure the reporter signal (luminescence or fluorescence) and the optical density (OD600) of each well using a plate reader.

-

-

Data Analysis:

-

Normalize the reporter signal to the cell density (e.g., luminescence/OD600).

-

Plot the normalized reporter signal as a function of the 3-oxo-C10-HSL concentration.

-

Determine the EC50 value by fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

Objective: To directly measure the thermodynamic parameters of the interaction between 3-oxo-C10-HSL and LasR.

Principle: ITC measures the heat released or absorbed during a binding event. A solution of the ligand (3-oxo-C10-HSL) is titrated into a solution of the protein (LasR) in the sample cell of a microcalorimeter. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

-

Sample Preparation:

-

Prepare the purified LasR protein and 3-oxo-C10-HSL in the exact same buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl pH 7.5, 150 mM NaCl.

-

Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

-

Determine the precise concentrations of the protein and ligand.

-

-

ITC Experiment:

-

Load the LasR solution into the sample cell of the ITC instrument.

-

Load the 3-oxo-C10-HSL solution into the injection syringe.

-

Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.

-

Perform an initial small injection to account for artifacts, followed by a series of injections of the ligand into the protein solution.

-

-

Data Analysis:

-

The raw data is a series of heat-flow peaks corresponding to each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Fluorescence Polarization (FP) Assay

Objective: To measure the binding of 3-oxo-C10-HSL to LasR in solution.

Principle: FP measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. A fluorescently labeled AHL analog (tracer) is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the larger LasR protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled 3-oxo-C10-HSL can then compete with the tracer for binding to LasR, causing a decrease in polarization.

Protocol:

-

Assay Setup:

-

In a black, low-binding 96- or 384-well plate, add a constant concentration of purified LasR protein and the fluorescently labeled AHL tracer.

-

Add varying concentrations of unlabeled 3-oxo-C10-HSL as a competitor.

-

Include controls for the free tracer (no protein) and the fully bound tracer (protein and tracer, no competitor).

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

-

-

Data Analysis:

-

Plot the fluorescence polarization values as a function of the competitor (3-oxo-C10-HSL) concentration.

-

Fit the data to a competition binding curve to determine the IC50 value of 3-oxo-C10-HSL.

-

The IC50 can be converted to a Ki (inhibition constant), which represents the binding affinity of 3-oxo-C10-HSL for LasR.

-

Conclusion

The interaction between this compound and the transcriptional regulator LasR is a crucial aspect of quorum sensing in Pseudomonas aeruginosa. While not the cognate ligand, 3-oxo-C10-HSL can effectively activate LasR, albeit with a slightly lower potency than 3-oxo-C12-HSL. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this interaction. A thorough understanding of the molecular details of how different AHLs modulate LasR activity is essential for the rational design of novel quorum sensing inhibitors to combat the virulence of this important pathogen.

References

Methodological & Application

Application Note and Protocol for the Quantification of N-(3-oxodecanoyl)-L-homoserine lactone using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key quorum-sensing signal molecule used by various Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner. This signaling mechanism is integral to processes such as biofilm formation, virulence factor production, and antibiotic resistance. Accurate quantification of 3-oxo-C10-HSL is crucial for understanding bacterial communication and for the development of novel anti-quorum sensing therapeutics. This application note provides a detailed protocol for the sensitive quantification of 3-oxo-C10-HSL in bacterial cultures using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization to enhance detection.

Signaling Pathway

The production and perception of 3-oxo-C10-HSL is a central part of the quorum-sensing system in many bacteria, such as Pseudomonas aeruginosa. The LasI synthase enzyme produces 3-oxo-C12-HSL, a close analog of 3-oxo-C10-HSL, which then binds to the transcriptional regulator LasR. This complex then activates the transcription of target genes, leading to a coordinated population response.

Experimental Workflow

The overall experimental workflow for the quantification of 3-oxo-C10-HSL involves sample preparation from bacterial cultures, extraction of the analyte, derivatization to improve volatility and detector response, and subsequent analysis by GC-MS.

Experimental Protocols

Sample Preparation: Extraction of 3-oxo-C10-HSL from Bacterial Supernatant

This protocol describes a liquid-liquid extraction method. An alternative solid-phase extraction (SPE) protocol is also outlined.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (HPLC grade), acidified with 0.1% (v/v) formic acid

-

Anhydrous sodium sulfate

-

Centrifuge and appropriate centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

-

Acetonitrile (HPLC grade)

Procedure:

-

Centrifuge the bacterial culture at 12,000 x g for 10 minutes at 4°C to pellet the cells.

-

Carefully transfer the cell-free supernatant to a clean flask.

-

For every 100 mL of supernatant, add 100 mL of acidified ethyl acetate and mix vigorously for 2 minutes in a separatory funnel.

-

Allow the phases to separate and collect the upper organic phase.

-

Repeat the extraction of the aqueous phase two more times with equal volumes of acidified ethyl acetate.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and evaporate the solvent to dryness using a rotary evaporator at 30°C or under a gentle stream of nitrogen.[1]

-

Resuspend the dried extract in a small, known volume of acetonitrile (e.g., 200 µL) for derivatization.

Alternative: Solid-Phase Extraction (SPE) For cleaner samples and pre-concentration, SPE can be employed.

-

Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

-

Load the cell-free supernatant onto the cartridge.

-

Wash the cartridge with one column volume of water to remove salts and polar impurities.

-

Elute the AHLs with two column volumes of methanol or acetonitrile.

-

Evaporate the eluate to dryness as described above.

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)

Derivatization of the 3-keto group of 3-oxo-C10-HSL to its pentafluorobenzyl oxime (PFBO) derivative significantly enhances sensitivity for detection by GC-MS with negative ion chemical ionization (NICI).

Materials:

-

Dried sample extract in a GC vial

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) solution (e.g., 10 mg/mL in water or pyridine)

-

Pyridine (anhydrous)

-

Hexane or Isooctane (GC grade)

-

Heating block or oven

Procedure:

-

Ensure the sample extract is completely dry in a GC vial.

-

Add 50 µL of PFBHA·HCl solution and 50 µL of pyridine to the vial.

-

Seal the vial and heat at 60-70°C for 1 hour to facilitate the derivatization reaction.

-

After cooling to room temperature, add 200 µL of hexane or isooctane and 200 µL of deionized water.

-

Vortex vigorously for 1 minute to extract the PFBO derivative into the organic phase.

-

Centrifuge briefly to separate the phases.

-

Carefully transfer the upper organic layer to a new GC vial with a micro-insert for analysis.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with a negative ion chemical ionization (NICI) source.

GC Conditions (suggested starting parameters):

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness.